Ethyl-d5 Butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl-d5 Butyrate is the labeled analogue of Ethyl Butyrate . It is used in the preparation of novel 2-cyanopyrimidines as cathespin K inhibitors . Also, it is used in the synthesis of pyridobenzimidazole derivatives exhibiting antifungal activity by the inhibition of β-1,6-glucan .

Synthesis Analysis

Ethyl butyrate can be synthesized by reacting ethanol and butyric acid . This is a condensation reaction, meaning water is produced in the reaction as a byproduct . A study investigates the reaction of butyric acid with ethanol using a heterogeneous catalyst amberlyst-15 . The equilibrium conversion reached 92.8% at 353 K at ethanol-to-butyric acid mole ratio of unity .Molecular Structure Analysis

The molecular formula of Ethyl Butyrate is C6H12O2 . The molecular weight is 116.16 .Chemical Reactions Analysis

The reaction of butyric acid with ethanol using a heterogeneous catalyst amberlyst-15 has been studied . Equilibrium conversion and rate of forward reaction increased with temperature and catalyst loading . Addition of molecular sieves appeared to have a favorable effect on equilibrium conversion since it removed water formed in the reaction .Physical And Chemical Properties Analysis

Ethyl butyrate is a colorless liquid that is less dense than water . It has a boiling point of 120-121°C and a melting point of -93°C . This ester is slightly soluble in water but is more soluble in organic solvents such as alcohols, ethers, and chloroform .作用機序

Safety and Hazards

Ethyl butyrate is flammable . It can cause irritation to the skin, eyes, and respiratory system in concentrated form . It should be stored and handled properly to minimize the risk of fire . In the industrial setting, personal protective equipment like gloves and safety goggles are typically required when handling ethyl butyrate to avoid accidental contact .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl-d5 Butyrate involves the esterification of butyric acid with deuterated ethanol.", "Starting Materials": [ "Butyric acid", "Deuterated ethanol", "Sulfuric acid", "Sodium sulfate" ], "Reaction": [ "Add butyric acid and deuterated ethanol to a reaction flask", "Add a catalytic amount of sulfuric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the ester with diethyl ether", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent under reduced pressure", "Purify the product by distillation or column chromatography" ] } | |

CAS番号 |

38447-86-8 |

分子式 |

C6H12O2 |

分子量 |

121.191 |

IUPAC名 |

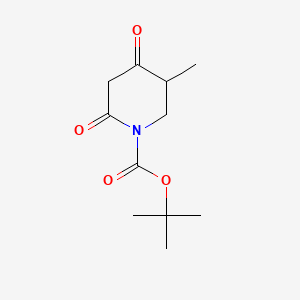

1,1,2,2,2-pentadeuterioethyl butanoate |

InChI |

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i2D3,4D2 |

InChIキー |

OBNCKNCVKJNDBV-PVGOWFQYSA-N |

SMILES |

CCCC(=O)OCC |

同義語 |

Butanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Butanoic Acid Ethyl-d5 Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)